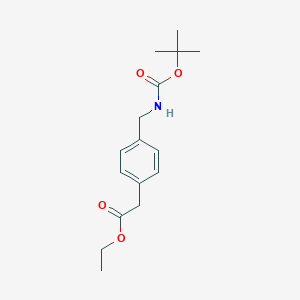

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate

Description

Properties

IUPAC Name |

ethyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-6-8-13(9-7-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSJKCHZJFRHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599524 | |

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-37-9 | |

| Record name | Ethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113520-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure for Carbamate Formation

Palladium-catalyzed reactions represent the most efficient route to synthesize tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate. A modified protocol from Green Chemistry involves coupling aryl halides with carbamates under mild conditions.

Procedure :

-

Combine ethyl 2-(4-bromophenyl)acetate (1 equiv), tert-butyl carbamate (1.2 equiv), and NaO-t-Bu (1.5 equiv) in anhydrous THF.

-

Add [(π-allyl)PdCl]₂ (0.55 mol%) and cBRIDP ligand (2.02 mol%).

-

Heat at 50°C for 24 hours under nitrogen.

-

Purify via silica gel chromatography (1–12% EtOAc/hexanes).

Key Findings :

-

Mechanism : Oxidative addition of Pd⁰ to the aryl bromide, followed by nucleophilic attack of the carbamate.

-

Optimization : Excess tert-butyl carbamate (1.2 equiv) minimizes side reactions like transesterification.

Stepwise Protection and Esterification

Amine Protection with Boc Anhydride

The benzylamine intermediate can be protected before introducing the ethoxycarbonyl group.

Synthesis of 4-(Aminomethyl)phenyl Acetic Acid :

-

Reduce 4-cyanophenylacetic acid with LiAlH₄ to 4-(aminomethyl)phenylacetic acid.

-

Protect the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

Esterification :

-

React Boc-protected acid with ethanol using DCC/DMAP.

-

Isolate via crystallization (hexanes/EtOAc).

Data :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Amine Protection | Boc₂O, Et₃N | 0°C → RT, 12h | 85% |

| Esterification | DCC, DMAP, EtOH | RT, 24h | 78% |

Transesterification of Methyl Esters

Methoxy-to-Ethoxy Conversion

AstaTech’s methyl ester analog (CAS 191871-32-6) provides a route via transesterification.

Procedure :

-

Dissolve methyl (4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate in ethanol.

-

Add NaOEt (10 mol%) and reflux for 6 hours.

-

Concentrate and purify by distillation.

Challenges :

-

Equilibrium Limitations : Excess ethanol (5 vol) drives the reaction.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Pd-Catalyzed Coupling | 90–99% | High | Industrial |

| Stepwise Protection | 70–85% | Moderate | Lab-Scale |

| Transesterification | 65–75% | Low | Pilot-Scale |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium hydride or triethylamine in organic solvents like dichloromethane.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate generally involves the reaction of tert-butyl carbamate with 4-((ethoxycarbonyl)methyl)benzyl chloride under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The reaction is facilitated by bases like triethylamine or sodium hydride to promote nucleophilic substitution.

Scientific Research Applications

This compound finds applications in several domains:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in creating derivatives with tailored properties.

Medicinal Chemistry

Research indicates that this compound is explored for potential therapeutic applications, particularly in drug development and delivery systems. Its ability to act as a substrate or inhibitor in enzymatic reactions allows for its use in studying biochemical pathways and enzyme interactions .

Material Science

In material science, this compound is utilized to develop new materials with specific properties, such as improved solubility and stability under various conditions. This application is particularly relevant in the formulation of polymers and coatings.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting enzymes linked to cancer metabolism, providing insights into novel therapeutic strategies.

Case Study 2: Polymer Development

In a recent study focused on material science applications, the compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The results indicated a significant improvement in the performance characteristics of the resultant materials compared to traditional formulations .

Mechanism of Action

The mechanism of action of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate with structurally analogous derivatives, highlighting key differences in functional groups, properties, and applications:

Key Observations:

Functional Group Impact :

- The ethoxycarbonylmethyl group in the target compound offers versatility in ester-based chemistry, contrasting with the formyl group (CAS 156866-52-3), which is more reactive toward nucleophilic additions .

- Trifluoromethyl derivatives () exhibit increased electronegativity and stability, making them valuable in agrochemical and pharmaceutical contexts .

Biological Relevance: Piperazine-containing analogs (e.g., CAS 927676-52-6) demonstrate enhanced interaction with biological targets, such as kinase enzymes, due to their basic nitrogen atoms . Aminomethyl derivatives () are critical for constructing peptide bonds or metal-organic frameworks .

Synthetic Utility: Bromomethyl analogs (CAS 178053-18-4) serve as alkylating agents, enabling efficient coupling with nucleophiles like purines () .

Physicochemical Properties :

Biological Activity

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following details:

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

- CAS Number : 111560-48-6

- IUPAC Name : this compound

The biological activity of this compound is thought to involve interactions with various biomolecules, particularly enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, although specific targets remain to be fully elucidated.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research has indicated that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism and efficacy.

- Neuroprotective Effects : Similar compounds in the carbamate class have demonstrated neuroprotective properties. Studies suggest that modifications to the carbamate structure can influence neuroprotection, indicating a need for further exploration of this compound's potential in neurodegenerative disease models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- Alkyl Chain Length : Variations in the alkyl chain length and branching can significantly affect binding affinity and biological efficacy.

- Functional Groups : The presence of electron-withdrawing or donating groups can alter the compound's reactivity and biological interactions.

Case Study 1: Antimicrobial Screening

A study screened several derivatives of carbamates, including this compound, for antimicrobial activity against common pathogens. The results indicated a notable reduction in bacterial growth at specific concentrations, supporting the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Anticancer Activity

In a series of assays evaluating cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 10 |

Q & A

Q. What protocols ensure safe disposal of tert-butyl carbamate derivatives?

- Methodological Answer : Follow hazardous waste guidelines:

- Neutralization : Treat with aqueous NaOH to hydrolyze carbamates.

- Incineration : Use licensed facilities for organic waste.

- Documentation : Record disposal methods and volumes per EPA/REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.